molecular formula C8H5Cl2F3O B6300924 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene CAS No. 456-65-5

4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene

Cat. No.: B6300924
CAS No.: 456-65-5
M. Wt: 245.02 g/mol
InChI Key: UWNCZHLUYGVKGU-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene is an organic compound with the molecular formula C8H5Cl2F3O. This compound is characterized by the presence of both chloro and trifluoroethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene typically involves the reaction of 4-chlorophenol with 2-chloro-1,1,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the chloro groups can lead to the formation of corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of 4-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid.

    Reduction: Formation of 4-(2-chloro-1,1,2-trifluoroethoxy)benzene.

Scientific Research Applications

4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: In studies involving the interaction of halogenated compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)benzene
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol

Uniqueness

4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene is unique due to the presence of both chloro and trifluoroethoxy groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and make it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

1-chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNCZHLUYGVKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)Cl)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229450
Record name 1-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-65-5
Record name 1-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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